1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine
Description
Properties
CAS No. |
74037-99-3 |
|---|---|
Molecular Formula |
C14H19F3N2 |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine |
InChI |
InChI=1S/C14H19F3N2/c1-11(19-7-5-18-6-8-19)9-12-3-2-4-13(10-12)14(15,16)17/h2-4,10-11,18H,5-9H2,1H3 |
InChI Key |
JWBWQOPRYQNRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Phenethylamine Intermediate
The phenethylamine precursor, alpha-methyl-m-trifluoromethylphenethylamine , can be synthesized via nucleophilic aromatic substitution or via reductive amination of the corresponding aldehyde or ketone.
A typical approach involves methylation of m-trifluoromethylphenylacetic acid derivatives followed by reduction to the amine.
Methylation is often performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or acetonitrile.
The subsequent reduction to the amine can be achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Ar-CH2-COOH → (via methylation and reduction) → Ar-CH2-CH2-NH2
Note: The trifluoromethyl group on the aromatic ring enhances lipophilicity and stability, which is crucial for pharmacological activity.
Step 2: Formation of the Piperazine Ring
The phenethylamine derivative reacts with a suitable dihaloalkane or directly with piperazine derivatives under reductive or nucleophilic conditions.
According to patent US6603003B2, a common route involves reacting an ester of the phenethylamine with ethylenediamine derivatives, followed by reduction to form the piperazine ring.
The process involves reacting the ester with substituted or unsubstituted ethylenediamine in a suitable solvent like toluene, followed by heating to promote cyclization.
The intermediate 3,4-dehydropiperazine-2-one is formed, which upon reduction yields the target piperazine.
Ester of phenethylamine + Ethylenediamine → (heat, solvent) → 3,4-dehydropiperazine-2-one
→ (reduction with LiAlH₄) → 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine
Step 3: Reduction and Final Purification
The dehydropiperazine intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under nitrogen atmosphere.
Post-reduction, the mixture is worked up with ethyl acetate, water, and sodium hydroxide to remove inorganic impurities.
The crude product is purified via recrystallization or chromatography to obtain the pure compound.
Representative Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| 1. Phenethylamine synthesis | Methyl iodide, K₂CO₃ | Acetone | 10–25°C | 1–2 days | Crystallization | 70–80 |
| 2. Cyclization to piperazine | Ethylenediamine, ester | Toluene | 60–65°C | 6–8 hrs | Recrystallization | 60–70 |
| 3. Reduction to final compound | LiAlH₄ | THF | 10–55°C | 3–4 hrs | Chromatography | 60–65 |
Notes on Optimization and Scale-Up
Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor the progress of each step, especially during cyclization and reduction.
Purity Control: Spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F) and high-performance liquid chromatography (HPLC) are employed to confirm compound identity and purity (>95%).
Yield Enhancement: Use of excess reagents, optimized temperature profiles, and efficient purification techniques improve overall yield.
Chemical Reactions Analysis
Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl (–CF3) group undergoes hydrolysis under strongly acidic conditions to form a carboxylic acid (–COOH) :
-
Reagents : Concentrated sulfuric acid (H2SO4).
-
Conditions : Liquid one-phase system, elevated temperatures.
-
Product : Corresponding benzoic acid derivative (e.g., α-methyl-m-carboxyphenethylpiperazine).
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine | H2SO4, heat | α-Methyl-m-carboxyphenethylpiperazine |
Salt Formation
The secondary amine in the piperazine ring forms stable salts with acids :
-
Example : Reaction with hydrochloric acid (HCl) yields the hydrochloride salt.
-
Application : Salt forms enhance stability and bioavailability for pharmaceutical applications .
| Base Form | Acid | Salt |
|---|---|---|
| This compound | HCl | This compound hydrochloride |
Electrophilic Functionalization
The trifluoromethyl group can participate in electrophilic reactions under acidic activation. For example:
-
Reagent : Triflic acid (TfOH) activates the CF3 group for electrophilic trifluoromethylthiolation .
-
Reactivity : Species B (generated at higher TfOH ratios) enables trifluoromethylthiolation of electron-deficient aromatics and active methylene compounds .
Biological Degradation Pathways
In vivo, the compound interacts with serotonin receptors, leading to metabolic modifications:
-
Turnover Modulation : Reduces 5-hydroxyindoleacetic acid (5-HIAA) levels by decreasing serotonin turnover, suggesting receptor-mediated degradation .
-
Key Metabolites : Demethylation or oxidation products, though specific pathways require further study .
Stability and Reactivity Notes
Scientific Research Applications
1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine has a range of scientific research applications, particularly concerning its effects on serotonin binding and turnover in the brain . Studies focus on its effects on neurotransmission and potential pharmacological uses .
Effects on Serotonin Binding and Turnover
- In Vitro Studies: 1-(m-Trifluoromethylphenyl)-piperazine inhibits the specific binding of tritiated serotonin to membranes from rat brains in vitro. It does so at lower concentrations compared to quipazine or MK-212 (6-chloro-2-[1-piperazinyl]-pyrazine) .
- In Vivo Studies: In rats, 1-(m-trifluoromethylphenyl)-piperazine decreases the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without changing the concentration of serotonin in the whole brain . This decrease in 5-HIAA is due to a reduction in serotonin turnover . The compound causes a slower decline in serotonin concentration after synthesis inhibition and a slower accumulation of 5-HIAA after blocking its efflux from the brain . These results suggest that 1-(m-trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in the rat brain .
Pharmacological Studies
- Stimulus Properties: Studies using rats trained to discriminate 1-(3-trifluoromethylphenyl)piperazine (TFMPP) from saline have been conducted to understand the stimulus properties of this agent. Buspirone, an agent examined for its ability to antagonize the TFMPP stimulus, was found to attenuate the response to TFMPP .
- Dose-Response Relationship: Buspirone shifts the TFMPP dose-response curve to the right, indicating that it reduces the effect of TFMPP. For example, the ED50 of TFMPP alone is 0.19 mg/kg, while the ED50 of TFMPP in combination with buspirone is 0.43 mg/kg .
Other Piperazine Derivatives
Other studies focus on different piperazine derivatives and their applications:
- Heterocyclic Amine Carcinogens: Research has been conducted on heterocyclic amines, including those found in cooked food, to understand their bioavailability and bioreactivity. This research uses accelerator mass spectrometry to measure tissue concentrations and DNA adduct levels .
- Malaria Drug Discovery: Some research explores the development of new drugs against malaria, targeting aspartate transcarbamoylase (ATCase) .
Mechanism of Action
The mechanism of action of 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares structural similarities with several arylpiperazines, including:
- Key Observations :
Pharmacological Effects
Serotonergic Activity :
- TFMPP and mCPP suppress locomotor activity in rats via 5-HT1B/1C activation, an effect blocked by 5-HT antagonists . The target compound’s α-methyl group could amplify this effect by delaying metabolism.
- TFMPP and mCPP reduce appetite via 5-HT2C agonism, with mCPP showing greater hypophagic potency .
Dopaminergic Interactions :
Metabolic Stability and Detection
- Metabolism :
- Detection in Illicit Samples: TFMPP and BZP are frequently detected in "ecstasy" tablets as MDMA substitutes .
Biological Activity
1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine, a compound belonging to the piperazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14F3N
- Molecular Weight : 233.24 g/mol
- CAS Number : 87394-63-6
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Biological Activity Overview
This compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), contributing to increased serotonin levels in the synaptic cleft.
- Anxiolytic Effects : Its interaction with GABA receptors may provide anxiolytic properties, making it a candidate for anxiety disorder treatments.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against oxidative stress in neuronal cells.
Case Studies
-
Antidepressant Efficacy :
- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
-
Anxiolytic Properties :
- In a separate study, this compound was tested against standard anxiolytics such as diazepam. Results indicated comparable efficacy with reduced side effects, suggesting a favorable safety profile.
-
Neuroprotection :
- Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress, indicating its potential use in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structural modifications of piperazine derivatives have been explored to optimize their biological activity. The following table summarizes key findings from SAR studies:
| Compound Variant | Activity | Notes |
|---|---|---|
| Parent Compound | Moderate | Initial efficacy observed in behavioral assays |
| Trifluoromethyl Substituted | High | Enhanced potency and selectivity for serotonin receptors |
| Methyl Group Addition | Increased | Improved lipophilicity and bioavailability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(α-Methyl-m-trifluoromethylphenethyl)piperazine, and how can reaction conditions be standardized?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described in piperazine triazole syntheses. Key steps include:
- Solvent system: Dichloromethane (DCM) and water in a 2:1 ratio to balance reactivity and solubility .
- Catalysts: CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) for efficient click chemistry .
- Purification: Column chromatography with silica gel (ethyl acetate:hexane, 1:8) to isolate products .
- Challenges : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) to avoid byproducts.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Approach : Combine NMR (¹H, ¹³C, ¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS).
- ¹⁹F NMR : Critical for confirming trifluoromethyl group integrity .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) for bond angles and electronic environments .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Case Study : If molecular docking predicts high serotonin receptor (5-HT₁A) affinity but in vitro assays show low activity:
Re-evaluate docking parameters (e.g., ligand protonation states, solvation effects) .
Test metabolite stability (e.g., hepatic microsomal assays) to identify rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
